![molecular formula C9H8BrNO3S B2695205 3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 338753-38-1](/img/structure/B2695205.png)
3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
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Description
3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is an organic compound that is primarily used in laboratory experiments for a variety of purposes. It is a derivative of thiazolane and is composed of a bromophenyl group and a thiazolane ring. This compound has a wide range of applications in scientific research, including in the synthesis of other compounds, in biochemical and physiological studies, and in the development of new laboratory techniques.
Scientific Research Applications
Synthetic Methods and Chemical Properties
Research on bromophenyl-thiazole derivatives often focuses on innovative synthetic approaches and the exploration of their chemical properties. For instance, studies have described the synthesis of benzimidazoles and thienoimidazoles using bromophenyl isocyanide, showcasing the versatility of bromophenyl compounds in heterocyclic chemistry (A. Lygin & A. Meijere, 2009). Similarly, the development of quadruply annulated borepins through nucleophilic substitution reactions involving bromonapthalene derivatives highlights the utility of bromophenyl groups in constructing complex molecular architectures (Kai Schickedanz et al., 2017).
Biological Activities
The potential biological activities of bromophenyl-thiazole compounds are a significant area of research. For example, the antiproliferative and tumor inhibitory studies of 4-thiazolidinone derivatives, including compounds with a bromophenyl moiety, have demonstrated considerable cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy (K. S. Sharath Kumar et al., 2015). Additionally, antimicrobial studies of halogenated phenyl derivatives, including bromophenyl, have shown significant activity against pathogenic yeasts and molds, indicating their potential as antifungal agents (V. Buchta et al., 2004).
Material Science Applications
In material science, bromophenyl-thiazole derivatives have been explored for their photophysical properties and applications. For instance, studies on pyrenoimidazoles with bromophenyl groups have investigated their aggregation-induced emission (AIE) and mechanochromic properties, revealing potential applications in optoelectronic devices (Thaksen Jadhav et al., 2015).
properties
IUPAC Name |
3-(4-bromophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3S/c10-7-1-3-8(4-2-7)11-6-15(13,14)5-9(11)12/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZDYAYUUCGOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione |
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